Furo[3,2-c]pyridine derivatives represent a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for their potential applications in various therapeutic areas, including as inhibitors of cytolytic effects, antipsychotic agents, cognitive deficit treatments, kinase inhibitors, and anticancer agents. The research into these compounds has led to the discovery of several promising leads with potent biological activities and selectivity profiles.
One possible approach could involve the synthesis of a 4-aminofuro[3,2-c]pyridine intermediate, followed by functionalization of the amino group to introduce the methanamine moiety. For instance, [] describes the synthesis of various amide derivatives from 4-aminofuro[3,2-c]pyridine, highlighting the feasibility of modifying the amine group.
The furo[3,2-c]pyridine derivatives have shown potential as antipsychotic agents, with significant activity in blocking apomorphine-induced behaviors and avoidance responses. These compounds have demonstrated affinity for serotonin receptors while exhibiting weak interaction with dopamine receptors, which may contribute to their antipsychotic effects2.
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor, showing promise for the treatment of cognitive deficits in schizophrenia. This compound has demonstrated efficacy in auditory sensory gating and novel object recognition, which are relevant to cognitive performance3.
A novel class of furo[2,3-d]pyrimidines has been discovered as potent dual inhibitors of Tie-2 and VEGFR2, with one of the most active compounds showing remarkable activity against both kinases. This suggests a potential application in cancer therapy, particularly in targeting angiogenesis4. Additionally, a series of trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and shown to exhibit promising anticancer activity against various human cancer cell lines, with some compounds demonstrating high potency and selectivity10.
The furo[3,2-b]pyridine core has been identified as a privileged scaffold for the development of highly selective kinase inhibitors, particularly for cdc-like kinases (CLKs), and modulators of the Hedgehog signaling pathway. These compounds have been optimized to afford potent, cell-active inhibitors and modulators with sub-micromolar activity6.
The furo[3,2-c]pyridine scaffold has been utilized in the design of small molecules with specific mechanisms of action. For instance, dihydrofuro[3,4-c]pyridinones have been identified as inhibitors of the pore-forming glycoprotein perforin, which is involved in the cytolytic effects of lymphocytes, providing a potential therapeutic avenue for immune-related disorders1. Similarly, derivatives of furo[3,2-c]pyridine have been found to exhibit antipsychotic activity by interacting with serotonin receptors and showing a weak interaction with dopamine D2 receptors, suggesting a unique mechanism of action for antipsychotic drugs2. Additionally, furo[2,3-c]pyridine derivatives have been discovered as agonists of the alpha7 nicotinic acetylcholine receptor, with potential implications for treating cognitive deficits in schizophrenia3. Furthermore, furo[2,3-d]pyrimidines have been identified as dual inhibitors of the Tie-2 and VEGFR2 receptor tyrosine kinases, which are important targets in angiogenesis and cancer therapy4.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6